molecular formula C13H22ClN5 B2761479 N4-Cyclopropyl-N6-(piperidin-2-ylmethyl)pyrimidine-4,6-diamine hydrochloride CAS No. 1353956-39-4

N4-Cyclopropyl-N6-(piperidin-2-ylmethyl)pyrimidine-4,6-diamine hydrochloride

Cat. No.: B2761479
CAS No.: 1353956-39-4
M. Wt: 283.8
InChI Key: XYOHJBTYHZDKQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N4-Cyclopropyl-N6-(piperidin-2-ylmethyl)pyrimidine-4,6-diamine hydrochloride is a heterocyclic compound with the molecular formula C13H22ClN5. It is primarily used in research settings and is known for its unique chemical structure, which includes a cyclopropyl group and a piperidin-2-ylmethyl group attached to a pyrimidine ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-Cyclopropyl-N6-(piperidin-2-ylmethyl)pyrimidine-4,6-diamine hydrochloride typically involves multiple steps, starting with the preparation of the pyrimidine core. The cyclopropyl and piperidin-2-ylmethyl groups are then introduced through various chemical reactions, such as nucleophilic substitution and reductive amination. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N4-Cyclopropyl-N6-(piperidin-2-ylmethyl)pyrimidine-4,6-diamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of existing groups with new functional groups .

Scientific Research Applications

N4-Cyclopropyl-N6-(piperidin-2-ylmethyl)pyrimidine-4,6-diamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-Cyclopropyl-N6-(piperidin-2-ylmethyl)pyrimidine-4,6-diamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-Cyclopropyl-N6-(piperidin-2-ylmethyl)pyrimidine-4,6-diamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

4-N-cyclopropyl-6-N-(piperidin-2-ylmethyl)pyrimidine-4,6-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5.ClH/c1-2-6-14-11(3-1)8-15-12-7-13(17-9-16-12)18-10-4-5-10;/h7,9-11,14H,1-6,8H2,(H2,15,16,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYOHJBTYHZDKQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CNC2=CC(=NC=N2)NC3CC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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